molecular formula C23H27N3O2 B11414034 4-(1-butyl-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-(1-butyl-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11414034
M. Wt: 377.5 g/mol
InChI Key: OJVPZSDMUYZSPY-UHFFFAOYSA-N
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Description

4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include benzodiazole derivatives and ethoxyphenyl compounds, which undergo various reactions such as condensation, cyclization, and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Various substitution reactions can occur, where different substituents replace existing groups on the benzodiazole or pyrrolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone structures.

Uniqueness

4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H27N3O2/c1-3-5-14-25-19-11-7-6-10-18(19)24-23(25)17-15-22(27)26(16-17)20-12-8-9-13-21(20)28-4-2/h6-13,17H,3-5,14-16H2,1-2H3

InChI Key

OJVPZSDMUYZSPY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OCC

Origin of Product

United States

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